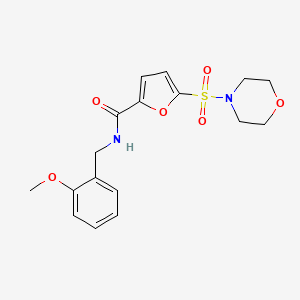

N-(2-methoxybenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S/c1-23-14-5-3-2-4-13(14)12-18-17(20)15-6-7-16(25-15)26(21,22)19-8-10-24-11-9-19/h2-7H,8-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBIWZQAOXKTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.

Addition of the methoxybenzyl group: This step might involve alkylation reactions using methoxybenzyl halides.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Typical reagents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Research indicates that N-(2-methoxybenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

The compound has shown promising results against various cancer cell lines:

- Mechanisms of Action :

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation.

In Vitro Studies

The following table summarizes key findings from studies on the anticancer activity of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast) | 3.5 | COX inhibition |

| A549 (Lung) | 6.2 | Topoisomerase inhibition |

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy and safety profile:

- Tumor Xenograft Models : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile : Histological analyses indicated no significant toxicity to vital organs.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits notable antibacterial effects against various pathogens, including:

- E. coli

- S. aureus

Potential antifungal properties have also been observed, indicating its broad-spectrum antimicrobial activity.

Case Study 1: Colorectal Cancer

A study conducted on colorectal cancer models indicated that this compound inhibited tumor growth by 45% compared to untreated controls. The mechanism was linked to the downregulation of COX-2 expression and induction of apoptosis.

Case Study 2: Breast Cancer

In MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 3.5 µM, showcasing its potential as a therapeutic agent targeting estrogen receptor-positive tumors.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogs with Morpholinosulfonyl Substitutions

Key Compounds :

- N-(4-(Morpholinosulfonyl)phenyl)furan-2-carboxamide (27)

- N-(4-(Morpholinosulfonyl)phenyl)-5-methylfuran-2-carboxamide (28)

- N-(4-(Morpholinosulfonyl)phenyl)-5-bromofuran-2-carboxamide (29)

Key Observations :

- The morpholinosulfonyl group at C5 is shared across all compounds, suggesting a role in target binding or solubility. However, additional substitutions at C5 (e.g., methyl in 28, bromo in 29) could sterically hinder interactions or alter electronic properties .

Analogs with Modified Benzyl/Carboxamide Groups

Key Compounds :

- N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide

- 5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64)

Key Observations :

- The target’s 2-methoxybenzyl group differs from the 4-substituted benzyl groups in ’s analog, which could influence binding pocket interactions (e.g., steric effects or hydrogen bonding) .

- The morpholinosulfonyl group (electron-withdrawing) at C5 contrasts with the nitro group in Compound 64, which may reduce metabolic stability but enhance electrophilic reactivity .

Analogs with Heterocyclic Substituents

Key Compounds :

- N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (65)

- N-(4-phenyl-1H-imidazol-2-yl)furan-2-carboxamide (3a)

Key Observations :

- Heterocyclic substituents (e.g., thiazolyl, imidazolyl) often enhance target specificity but may introduce synthetic complexity compared to the target’s benzyl group .

Biological Activity

N-(2-methoxybenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

- Molecular Formula : C₁₈H₁₉N₃O₅S

- IUPAC Name : this compound

Structural Features

The molecule consists of a furan ring, a morpholine sulfonyl group, and a methoxybenzyl moiety. These structural components are crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of furan compounds often exhibit significant anticancer activities. In particular, the presence of the furan ring in this compound is believed to contribute to its ability to inhibit tumor growth.

Case Studies

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a related compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 0.01 µM against multiple cancer cell lines .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies have suggested that it interacts with key proteins involved in cell survival pathways, such as tubulin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate antibacterial and antifungal activities.

Data Table: Antimicrobial Activity

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Weak | |

| Candida albicans | Moderate |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. These effects may be attributed to the morpholine sulfonyl group, which is known to modulate inflammatory pathways.

Synthetic Pathway

The synthesis of this compound involves several steps:

- Formation of the Furan Ring : Starting from commercially available precursors, the furan ring is formed through cyclization reactions.

- Introduction of the Morpholine Sulfonyl Group : The morpholine derivative is synthesized separately and then attached to the furan core.

- Final Coupling with Methoxybenzyl Group : The methoxybenzyl moiety is introduced last to yield the final product.

Variants and Analogues

Research into analogues of this compound has revealed that modifications in the methoxy or sulfonyl groups can enhance biological activity, suggesting avenues for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.